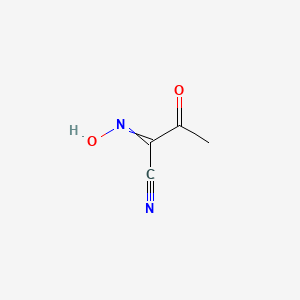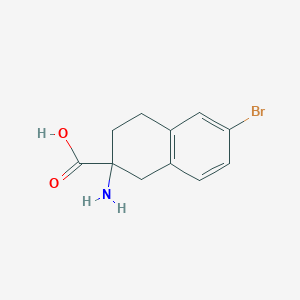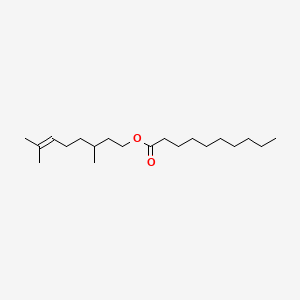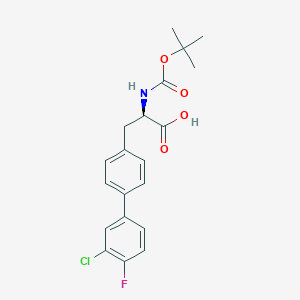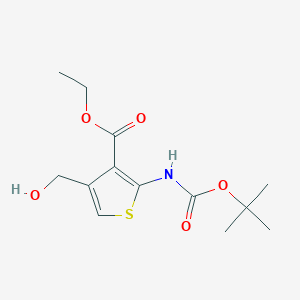
Acryloxytriphenyltin
Übersicht
Beschreibung
Acryloxytriphenyltin is a chemical compound with the molecular formula C21H18O2Sn and a molecular weight of 421 .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . X-ray crystallography is a powerful technique for determining the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, the properties of polymeric biomaterials can be predicted based on their chemistry . Deep learning models can also be used to predict important properties of chemical compounds .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antioxidant Properties
Acrylamide, a related compound to Acryloxytriphenyltin, induces oxidative stress and neurotoxicity, which can be mitigated by natural compounds like geraniol and curcumin. These findings suggest potential applications of this compound in neuroprotection and antioxidant therapies (Prasad & Muralidhara, 2014).
Quercetin, another bioflavonoid, shows protective effects against acrylamide-induced neurotoxicity in rats, hinting at similar applications for this compound (Zargar et al., 2016).
Lycopene, a natural antioxidant, demonstrates neuroprotective potency against acrylamide-induced neurotoxicity, suggesting possible similar effects of this compound (Farouk et al., 2021).
Therapeutic Potential in Disease Treatment
- A novel drug candidate, gx-50 derived from Zanthoxylum bungeanum and structurally similar to acrylamide, demonstrates efficacy as a therapeutic for Alzheimer's disease, indicating potential roles for this compound in similar treatments (Tang et al., 2013).
Toxicity and Safety Evaluation
Studies on acrylamide, a compound related to this compound, reveal its genotoxic effects on human lymphocytes, emphasizing the importance of evaluating the safety profile of this compound in similar contexts (Błasiak et al., 2004).
The research on acrylamide-induced cellular transformation provides insights into the potential cellular effects of this compound, crucial for understanding its safety and therapeutic applications (Park et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
triphenylstannyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C3H4O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;2H,1H2,(H,4,5);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOZYQUPHVWBCE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725127 | |
| Record name | (Acryloyloxy)(triphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24929-38-2 | |
| Record name | (Acryloyloxy)(triphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



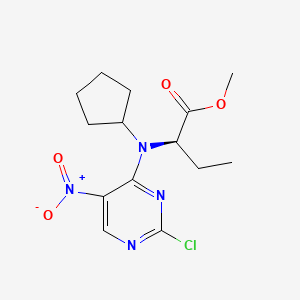
![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)
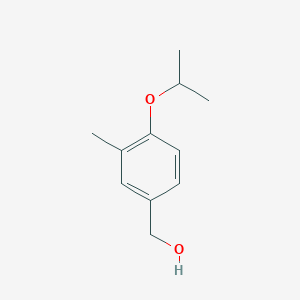
![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)
![Dichlorobis[bis(trimethylsilyl)amino] zirconium(IV)](/img/structure/B1507104.png)
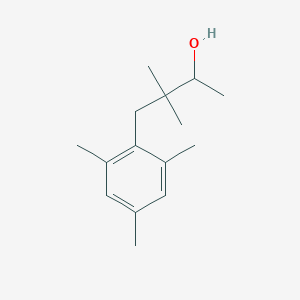
![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)
